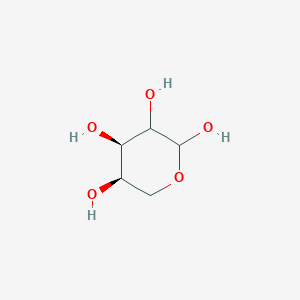

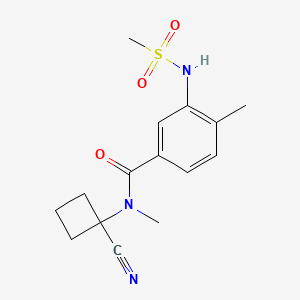

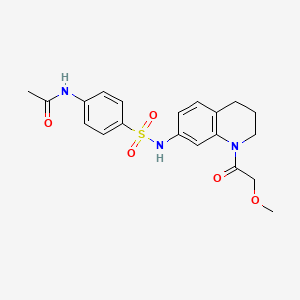

![molecular formula C15H11FN2O2S B2469873 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 1008043-05-7](/img/structure/B2469873.png)

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and fluorine (F) atoms . It contains a thiazolidinedione moiety, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazolidinediones are often used in medicinal chemistry due to their various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of different electron density due to the presence of various functional groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The presence of the amino group and the thiazolidinedione moiety could make it reactive towards certain reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Aldose Reductase Inhibitors and Antidiabetic Agents Thiazolidine-2,4-dione derivatives, including those with specific substituents such as 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, have been extensively studied for their potential as aldose reductase inhibitors. These compounds have shown pronounced activities in inhibiting the enzyme aldose reductase, which plays a significant role in diabetic complications. Their effectiveness in preventing lens swelling in diabetic rat models suggests their utility as antidiabetic agents, highlighting the importance of structural variations for enhanced biological activity (Sohda et al., 1982).

Antibacterial and Antifungal Activities A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, designed by integrating medicinally known biologically active molecules with a thiazolidinedione ring, demonstrated significant antibacterial and antifungal activities. Compounds bearing pyridine or piperazine moieties exhibited good to excellent antibacterial activity, with certain derivatives also showing promising antifungal properties. This underscores the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents (Mohanty et al., 2015).

Molluscicidal Agents Research on fluorine/phosphorus-substituted thiazolidine derivatives has explored their potential as molluscicidal agents against snails responsible for Bilharziasis diseases. This highlights an alternative application of thiazolidine-2,4-dione derivatives in addressing parasitic diseases, providing a foundation for further exploration of their biological efficacy in diverse environmental contexts (Al-Romaizan et al., 2014).

Cancer Research and Dual Inhibitors In cancer research, thiazolidine-2,4-dione derivatives have been identified as potential leads for developing dual inhibitors of key signaling pathways involved in cancer progression, such as the Raf/MEK/ERK and PI3K/Akt pathways. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, suggesting their potential as novel anticancer agents (Li et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(2-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-11-8-4-5-9-12(11)17-13-14(19)18(15(20)21-13)10-6-2-1-3-7-10/h1-9,13,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLABGAVEJXXTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

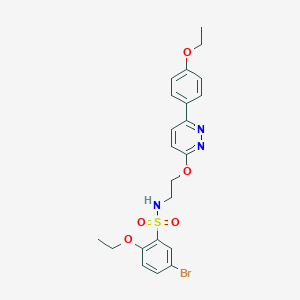

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)